Methyl N-boc-2-piperidineacetate

描述

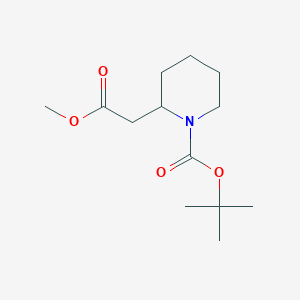

Methyl N-boc-2-piperidineacetate is a chemical compound with the molecular formula C13H23NO4. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

准备方法

Synthetic Routes and Reaction Conditions

Methyl N-boc-2-piperidineacetate can be synthesized through various methods. One common approach involves the reaction of 2-piperidineacetic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization or chromatography techniques.

化学反应分析

Boc Deprotection Strategies

The N-Boc group is removed under acidic or thermal conditions. Selectivity depends on the stability of the ester moiety and reaction environment.

Thermal methods avoid acidic workups, making them suitable for acid-sensitive substrates .

Lithiation and Electrophilic Trapping

The α-position to the piperidine nitrogen undergoes lithiation, enabling functionalization.

| Electrophile | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Methyl chloroformate | MeOCOCl | Methyl ester derivative | 90% | |

| Allyl bromide | CH₂=CHCH₂Br | Allylated piperidine | 85% | |

| Trimethylsilyl chloride | Me₃SiCl | Silylated product | 70% |

-

Stereochemical stability : The organolithium intermediate retains configuration, enabling enantioselective synthesis .

Functional Group Interconversions

The methyl ester and Boc group allow diverse transformations:

-

Ester hydrolysis : NaOH/MeOH yields 2-piperidineacetic acid derivatives.

-

Curtius rearrangement : Converts Boc-protected amines to ureas or carbamates .

-

AgNO₃-mediated cyclization : Forms enantioenriched pyrrolidines (70–80% yield) .

Stability and Side Reactions

科学研究应用

Organic Synthesis

Methyl N-Boc-2-piperidineacetate serves as a key intermediate in the synthesis of various biologically active compounds. Its structure allows for selective modifications that can lead to the development of novel drug candidates. The compound can be utilized in multi-step synthetic pathways, where the N-Boc group provides stability during reactions while allowing for deprotection when necessary.

Medicinal Chemistry

The compound is particularly valuable in medicinal chemistry for its role in synthesizing potential therapeutic agents. The piperidine core contributes to diverse pharmacological properties, making it suitable for targeting various biological pathways. Researchers have leveraged this compound to explore new drug candidates aimed at treating conditions such as neurodegenerative diseases and cancer .

Drug Discovery and Development

In drug discovery, this compound is often employed as a starting material for synthesizing derivatives with enhanced biological activity. Its application in SAR studies allows researchers to systematically modify the structure and evaluate the resulting compounds' pharmacological profiles. This approach aids in optimizing the potency and selectivity of new drug candidates .

Structure-Activity Relationship (SAR) Studies

SAR studies utilizing this compound focus on understanding how structural changes affect biological activity. By introducing variations at different positions on the piperidine ring, researchers can identify key features that influence efficacy and safety profiles. This information is crucial for guiding further development of drug candidates .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 1-Boc-4-piperidineacetate | Similar piperidine structure; different position | More potent in certain neuroactive assays |

| Methyl 1-Boc-3-piperidineacetate | Variation in substitution on the piperidine ring | Exhibits different biological activities |

| N-Boc-piperidinyl acetic acid | Lacks ester group; directly related to acid form | More reactive due to free carboxylic acid group |

This compound stands out due to its unique combination of protective and reactive groups, which allows for versatile modifications while maintaining stability during synthesis and storage .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in synthesizing complex molecules:

- Synthesis of Neuroactive Compounds : A study demonstrated that derivatives synthesized from this compound exhibited significant neuroactivity, suggesting potential applications in treating neurological disorders .

- Development of Anticancer Agents : Researchers have explored modifications of this compound to develop anticancer agents, showing promising results in preclinical trials.

- Peptidomimetics : The compound has been utilized in synthesizing β3-amino acid methyl esters, which serve as peptidomimetics with enhanced stability against enzymatic degradation, thereby increasing their potential for oral bioavailability .

作用机制

The mechanism of action of Methyl N-boc-2-piperidineacetate involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing selective reactions to occur at other sites in the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

相似化合物的比较

Similar Compounds

- Methyl N-boc-2-phenylpiperidineacetate

- Methyl N-boc-2-arylpiperidineacetate

- Methyl N-boc-2-heteroarylpiperidineacetate

Uniqueness

Methyl N-boc-2-piperidineacetate is unique due to its specific structure, which includes a piperidine ring and a Boc-protected amine. This structure provides stability and reactivity that are advantageous in synthetic chemistry. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .

生物活性

Methyl N-Boc-2-piperidineacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The N-Boc (tert-butoxycarbonyl) protecting group is commonly used in organic synthesis to facilitate the formation of various derivatives, particularly in peptide synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of 2-piperidineacetic acid with Boc anhydride, followed by esterification with methanol. This synthesis pathway allows for the introduction of the N-Boc group, which enhances the stability and solubility of the compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It has been shown to exhibit inhibitory effects on certain enzymes involved in metabolic pathways, which can lead to therapeutic applications in treating metabolic disorders.

Pharmacological Studies

Recent studies have highlighted the compound's potential as an anti-inflammatory and analgesic agent. For instance, a study demonstrated that derivatives of piperidine compounds could inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Analgesic | Pain relief in animal models | |

| Antiviral | Activity against enteroviruses |

Study 1: Anti-inflammatory Effects

A recent investigation evaluated the anti-inflammatory effects of this compound in a murine model. The results indicated a significant reduction in paw edema when compared to control groups treated with saline. The compound's mechanism was linked to the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 2: Antiviral Activity

In vitro studies assessed the antiviral efficacy of this compound against enterovirus A71 (EV-A71), a virus associated with hand, foot, and mouth disease. The compound demonstrated a half-maximal effective concentration (EC50) of 0.04 μM, indicating potent antiviral activity.

Table 2: Antiviral Activity Against Enterovirus

| Virus | EC50 (μM) | Host Cell Type |

|---|---|---|

| Enterovirus A71 | 0.04 | Rhabdomyosarcoma |

| Coxsackievirus B3 | >50 | Vero A |

| Rhinovirus A | >50 | HeLa Rh |

属性

IUPAC Name |

tert-butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-8-6-5-7-10(14)9-11(15)17-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNWVGAZYYQKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468784 | |

| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183859-36-1 | |

| Record name | Methyl 1-[(1,1-dimethylethoxy)carbonyl]-2-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183859-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。